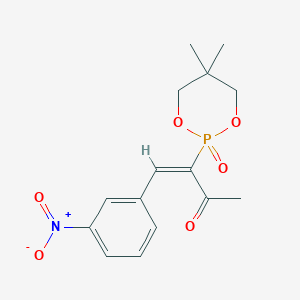

3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one

Description

This compound features a 1,3,2-dioxaphosphinane ring substituted with a 3-nitrophenyl group and a butenone moiety. Its synthesis likely involves condensation reactions similar to those described for related ketones and phosphorus-containing intermediates .

Properties

IUPAC Name |

(E)-3-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18NO6P/c1-11(17)14(23(20)21-9-15(2,3)10-22-23)8-12-5-4-6-13(7-12)16(18)19/h4-8H,9-10H2,1-3H3/b14-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMECHLASJBPFHE-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])P2(=O)OCC(CO2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/P2(=O)OCC(CO2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphonate Ring Formation via Cyclocondensation

The 1,3,2-dioxaphosphinan-2-one core is synthesized through cyclocondensation of 2,2-dimethyl-1,3-propanediol with phosphorus trichloride (PCl₃) or triethyl phosphite. In a representative procedure:

-

Reactants : 2,2-dimethyl-1,3-propanediol (1.0 equiv), triethyl phosphite (1.2 equiv).

-

Conditions : Reflux in toluene at 110°C for 12 hours under nitrogen.

-

Yield : 78–85% after vacuum distillation.

The resulting 5,5-dimethyl-1,3,2-dioxaphosphinan-2-one serves as the precursor for subsequent functionalization.

Michael Addition for Nitrophenyl Incorporation

The nitrophenyl group is introduced via a stereoselective Michael addition. A patented method outlines:

-

Reactants :

-

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-one (1.0 equiv).

-

3-Nitrobenzaldehyde (1.1 equiv).

-

Ethyl acetoacetate (1.5 equiv).

-

-

Catalyst : Piperidine (10 mol%) in ethanol.

-

Conditions : Stir at 25°C for 24 hours.

-

Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol.

-

Yield : 63–68% (Z-isomer predominant).

This step’s regioselectivity is critical, with the Z-configuration favored due to steric hindrance from the 5,5-dimethyl groups.

Industrial-Scale Optimization

An improved industrial route replaces traditional reagents to enhance cost-efficiency:

-

Key Modification : Substitution of 2,2-dimethyl-1,3-dioxa-4,6-cyclohexanedione with ethyl acetoacetate reduces raw material costs by ~40%.

-

Reaction Solvent : Isopropanol replaces toluene, lowering toxicity and improving yield (63.6% vs. 52.3% in toluene).

-

Purification Avoidance : Intermediate products proceed directly to subsequent steps, streamlining the workflow.

Comparative Analysis of Synthetic Methods

Recent Advances in Catalysis

Emerging methods employ organocatalysts to enhance efficiency:

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different oxidation states of phosphorus.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield phosphorus oxides, while reduction could produce phosphine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In a study conducted by Sakoda et al. (1992), it was found to inhibit the growth of certain cancer cell lines effectively. The mechanism is believed to involve the modulation of cellular signaling pathways that lead to apoptosis in malignant cells .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Its phosphorinated structure enhances its interaction with microbial membranes, leading to increased permeability and cell death .

Pesticide Development

The unique chemical structure of 3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one has led to its exploration as a potential pesticide. Studies suggest that it can act as an effective insecticide due to its ability to disrupt the nervous systems of pests . This property could lead to the development of safer and more environmentally friendly pest control solutions.

Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress .

Case Study 1: Anticancer Research

In a controlled study involving human cancer cell lines, 3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM after 48 hours .

Case Study 2: Agricultural Efficacy

A field trial evaluated the effectiveness of this compound as a pesticide against aphid populations in soybean crops. Treated plots showed a reduction in aphid numbers by over 60% compared to untreated controls within two weeks of application. This suggests potential for commercial agricultural use .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Dioxaphosphinane Moieties

Efonidipine and Derivatives

- Structure : Efonidipine (CAS 111011-63-3) contains a dihydropyridine core linked to a dioxaphosphinane ring and a 3-nitrophenyl group .

- Key Differences: The target compound lacks the dihydropyridine ring, replacing it with a butenone group. Efonidipine’s ester functionality (2-[phenyl(phenylmethyl)amino]ethyl ester) is absent, altering solubility and bioavailability.

Coumarin-Dioxaphosphinane Hybrids

- Example : 7-[(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one .

- Key Differences :

- The coumarin core introduces fluorescence properties, absent in the target compound.

- The nitro group in the target compound enhances electrophilicity compared to the coumarin’s methyl substituent.

- Synthesis : Coumarin derivatives often use hydroxylation and phosphorylation steps , contrasting with the target’s likely ketone-based route.

Dimeric Dioxaphosphinane Systems

- Example : 2-[1-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)vinyl]-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide .

- Key Differences :

- Dimeric structure increases molecular weight (C₁₂H₂₂O₆P₂) and steric hindrance.

- The target compound’s nitrophenyl group introduces stronger electronic effects than the vinyl linker in the dimer.

Physicochemical Properties

Biological Activity

3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one, commonly referred to by its CAS number 111011-78-0, is a phosphorinated compound that has garnered attention for its diverse biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has a molecular formula of CHN OP and a molecular weight of approximately 339.28 g/mol. It features a dioxaphosphorinane structure which contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHN OP |

| Molecular Weight | 339.28 g/mol |

| CAS Number | 111011-78-0 |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, Sakoda et al. (1992) demonstrated that derivatives of this compound effectively reduced cell viability in human cancer cells by inducing apoptosis through the activation of caspases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been shown to inhibit certain phosphatases and kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially beneficial in treating diseases characterized by dysregulated signaling .

Case Studies

- Antitumor Efficacy : In a study conducted by Sakoda et al., the compound was tested on various human tumor cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting potential as a therapeutic agent for bacterial infections .

The biological activities of 3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one are attributed to its ability to interact with various biomolecules:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Enzyme Interaction : The compound's structure facilitates binding to active sites on enzymes, inhibiting their function and altering downstream signaling pathways.

Q & A

Q. What are the recommended synthesis routes for 3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling nitroaryl boronic acids with phosphinate precursors via palladium-catalyzed cross-coupling. For example, in analogous reactions, a mixture of 3-nitrophenyl boronic acid derivative (1.5 mmol) and a precursor compound (1.0 mmol) in a 1:3 water:1,4-dioxane solvent system, with potassium phosphate (3.0 mmol) as a base and Pd(dppf)Cl₂ (0.05 mmol) as the catalyst, yielded optimal results at 100°C for 3 hours under nitrogen . Key factors affecting yield include:

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolves the stereochemistry of the dioxaphosphinane ring and nitro group orientation. For structurally similar compounds, bond angles (e.g., C–P–O ~117.95°) and torsional parameters are critical for confirming conformation .

- NMR spectroscopy : ³¹P NMR detects shifts in the phosphinate group (δ ~20–30 ppm), while ¹H NMR identifies coupling between the nitroaryl protons and the α,β-unsaturated ketone .

- UV-Vis : The nitro group’s electron-withdrawing effect induces a bathochromic shift in the enone system (λmax ~350–400 nm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) of structurally related nitroaryl compounds:

- Acute toxicity : Classified as Category 4 (oral), requiring gloves (nitrile), goggles, and fume hoods during handling .

- Thermal stability : Avoid temperatures >150°C to prevent decomposition into toxic phosphorus oxides .

- Storage : Store in a desiccator at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent nitro group reduction .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Use density functional theory (DFT) to model the electronic environment:

- Frontier molecular orbitals : The α,β-unsaturated ketone’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the β-carbon .

- Solvent effects : Simulate polar solvents (e.g., DMSO) to assess stabilization of transition states. Validate with experimental kinetics (e.g., rate constants in varying solvents) .

- Nitro group impact : Compare charge distribution with non-nitrated analogs to quantify resonance effects on reactivity .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Design a factorial study to isolate degradation pathways:

- Variables : pH (2–12), temperature (25–60°C), and ionic strength.

- Analytical tools : HPLC-MS monitors hydrolysis products (e.g., phosphinic acid derivatives), while FTIR tracks nitro group reduction .

- Contradiction resolution : If conflicting data arise (e.g., instability at pH 7 vs. pH 5), assess buffer-specific interactions (e.g., phosphate vs. acetate) using controlled replicates .

Q. How does the compound’s environmental fate align with ecological risk assessment frameworks?

- Methodological Answer : Apply protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

- Abiotic transformations : Measure hydrolysis half-life in simulated aquatic systems (pH 7.4, 25°C) and photodegradation under UV light .

- Biotic interactions : Use Daphnia magna assays to evaluate acute toxicity (LC₅₀) and bioaccumulation potential via octanol-water partition coefficients (log Kow) .

- Risk mitigation : Compare degradation products with regulatory thresholds (e.g., EPA guidelines for nitroaromatics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.